Cefixime

Catalog No.
S523088
CAS No.
79350-37-1
M.F
C16H15N5O7S2
M. Wt
453.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefixime

CAS Number

79350-37-1

Product Name

Cefixime

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H15N5O7S2

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)

InChI Key

OKBVVJOGVLARMR-UHFFFAOYSA-N

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Solubility

1.04e-01 g/L

Synonyms

Cefixime; Cefixim; Cefixoral; Unixime; Cefiximum; Cefixima; FR17027; Suprax; Trihydrate, Cefixime; FK 027; FK-027; FK027; FR 17027; FR-17027;

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

Description

The exact mass of the compound Cefixime is 453.04129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Susceptibility Testing

    Researchers use cefixime to assess the susceptibility of bacteria to this antibiotic. This helps determine if cefixime is an appropriate treatment for a specific infection. [Source: National Institutes of Health, National Center for Biotechnology Information "[National Institutes of Health National Center for Biotechnology Information]"()]

  • Comparative Studies

    Cefixime's efficacy is compared with other antibiotics to evaluate its effectiveness and identify the most suitable treatment option for different infections. [Source: Nature Research "[Journal article]"()]

  • Alternative Treatment Options

    Research explores cefixime as a potential alternative treatment for infections where other antibiotics are less effective or contraindicated. For instance, studies investigate cefixime for syphilis treatment where penicillin allergies exist. [Source: Oxford Academic ""]

Cefixime is a broad-spectrum antibiotic classified as a third-generation semisynthetic cephalosporin. It is primarily used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. The chemical formula for cefixime is C16H15N5O7S2C_{16}H_{15}N_{5}O_{7}S_{2}, with a molar mass of approximately 453.44 g/mol. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .

Cefixime was patented in 1979 and received approval for medical use in the United States in 1989. It is included in the World Health Organization's List of Essential Medicines, indicating its importance in a basic health system . The drug is available in various forms, including oral tablets, capsules, and powders for reconstitution .

Cefixime acts by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to bacterial cell death [].

Cefixime's antibacterial activity arises from its ability to bind to penicillin-binding proteins (PBPs) in bacteria. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall formation. The resulting disruption leads to bacterial cell death, particularly effective against rapidly growing organisms . Cefixime demonstrates stability against certain beta-lactamases, enzymes that typically confer resistance to other beta-lactam antibiotics .

Cefixime exhibits bactericidal properties due to its mechanism of action targeting the bacterial cell wall. It is effective against a range of pathogens, including Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae. The drug's bioavailability ranges from 30% to 50%, with peak plasma concentrations reached approximately 2-6 hours post-administration . Side effects may include gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain; severe allergic reactions are also possible but rare .

The synthesis of cefixime involves several steps starting from 7-aminocephalosporanic acid (7-ACA). Key steps include:

  • Acylation: Reaction of 7-ACA with appropriate acylating agents.
  • Formation of the Side Chain: Introduction of the methoxyimino group.
  • Cyclization: Formation of the β-lactam ring through cyclization reactions.
  • Purification: Crystallization and purification processes to obtain the final product.

The synthetic routes are designed to ensure high yield and purity while minimizing by-products .

Cefixime is primarily used for treating:

  • Respiratory Tract Infections: Such as pneumonia and bronchitis.
  • Urinary Tract Infections: Including cystitis and pyelonephritis.
  • Gastrointestinal Infections: Such as shigellosis and typhoid fever.
  • Sexually Transmitted Infections: Particularly gonorrhea.

It may also be used off-label for other infections based on clinical judgment .

Cefixime can interact with various medications, affecting their efficacy or increasing the risk of side effects. Notable interactions include:

  • Anticoagulants: Cefixime may enhance the effects of anticoagulants, necessitating careful monitoring.
  • Live Bacterial Vaccines: The efficacy of live vaccines may be reduced during cefixime treatment .
  • Other Antibiotics: Concurrent use with other antibiotics should be approached cautiously due to potential additive effects on gut flora or increased resistance development.

Patients should always inform healthcare providers about all medications they are taking to avoid adverse interactions .

Cefixime belongs to a class of antibiotics known as cephalosporins. Other similar compounds include:

Compound NameGenerationSpectrum of ActivityUnique Features
CeftriaxoneThirdBroad-spectrumLong half-life; often used for serious infections
CeftazidimeThirdBroad-spectrumEffective against Pseudomonas aeruginosa
CefuroximeSecondBroad-spectrumMore effective against Gram-positive bacteria
CephalexinFirstNarrow-spectrumPrimarily effective against Gram-positive cocci
CeftobiproleFifthBroad-spectrumActive against methicillin-resistant Staphylococcus aureus

Cefixime's unique stability against certain beta-lactamases distinguishes it from earlier cephalosporins, making it particularly useful in treating infections caused by resistant strains .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

453.04129018 g/mol

Monoisotopic Mass

453.04129018 g/mol

Heavy Atom Count

30

LogP

-0.4
-0.4

Appearance

Off-white to slightly yellow solid powder.

Melting Point

218-225 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97I1C92E55
XZ7BG04GJX

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (23.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (27.27%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (23.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cefixime is indicated for the treatment of uncomplicated urinary tract infections caused by _Escherichia coli_ and _Proteus mirabilis_, otitis media caused by _Haemophilus influenzae_, _Moraxella catarrhalis_, and _Streptococcus pyogenes_, pharyngitis and tonsillitis caused by _Streptococcus pyogenes_, acute exacerbations of chronic bronchitis caused by _Streptococcus pneumoniae_ and _Haemophilus influenzae_, and uncomplicated gonorrhea (cervical/urethral) caused by _Neisseria gonorrhoeae_ (penicillinase-and non-penicillinase-producing isolates).
FDA Label

Pharmacology

Cefixime, an antibiotic, is a third-generation cephalosporin like ceftriaxone and cefotaxime. Cefixime is highly stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and some cephalosporins due to the presence of beta-lactamases, may be susceptible to cefixime. The antibacterial effect of cefixime results from inhibition of mucopeptide synthesis in the bacterial cell wall.
Cefixime is a broad-spectrum, third-generation cephalosporin antibiotic derived semisynthetically from the marine fungus Cephalosporium acremonium with antibacterial activity. As does penicillin, the beta-lactam antibiotic cefixime inhibits bacterial cell wall synthesis by disrupting peptidoglycan synthesis, resulting in a reduction in bacterial cell wall stability and bacterial cell lysis. Stable in the presence of a variety of beta-lactamases, this agent is more active against gram-negative bacteria and less active against gram-positive bacteria compared to second-generation cephalosporins.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DD - Third-generation cephalosporins
J01DD08 - Cefixime

Mechanism of Action

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

79350-37-1

Absorption Distribution and Excretion

With oral administration of cefixime, about 40%-50% is absorbed whether administered with or without food. However, time to maximal absorption is increased approximately 0.8 hours when administered with food. Cefixime administered as an single oral 200 mg tablet in healthy male volunteers had a corresponding Cmax of 3.25 mg/L and a corresponding Tmax of 4 hours. Administration of cefixime as a 200 mg oral solution in healthy volunteers results in a Cmax of 3.22 micrograms/mL, while administration of 200 mg and 400 mg cefixime capsules results in a Cmax of 2.92 micrograms/mL and 4.84 micrograms/mL, respectively. Administration of cefixime as a 200 mg intravenous solution, a 200 mg oral solution, a 200 mg capsule, and 400 mg capsule results in mean areas under the curve (AUC) of 47.0 μg.h/mL, 26.0 μg.h/mL, 23.6 μg.h/mL, and 39.4 μg.h/mL, respectively.
Approximately 50% of absorbed cefixime is excreted unchanged in the urine in 24 hours.
Cefixime has a volume of distribution averaging 0.1 L/kg of body weight when administered orally.
Cefixime administered as an oral suspension with a dose of 8 mg/kg in children with urinary tract infections aged from 6 to 13 years resulted in a mean apparent total clearance rate of 4.74 ml/min/kg.

Metabolism Metabolites

There is no evidence of metabolism of cefixime _in vivo_.

Wikipedia

Cefixime

Biological Half Life

Cefixime has a serum half-life averaging 3 to 4 hours in healthy subjects and is independent of dosage form. It has ranged up to 9 hours in some normal volunteers. In individuals with severe renal impairment (5 to 20 mL/min creatinine clearance), the half-life of cefixime increased to an average of 11.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Pistiki A, Tsaganos T, Galani I, Giamarellos-Bourboulis EJ. In Vitro Activity
2: Shariati-Rad M, Irandoust M, Mohammadi S. Spectrophotometric determination of
3: Zhang L, Liu B, Li Z, Guo Y. Comparative studies on the interaction of
4: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous liquid
5: Sirisolla J, Ramanamurthy KV. Formulation and Evaluation of Cefixime
6: Mostafa NM, Abdel-Fattah L, Weshahy SA, Hassan NY, Boltia SA. Validated
7: Istifli ES, Topaktaş M. In vitro genotoxicity and cytotoxicity of a particular
8: Patil SV, Hajare AL, Patankar M, Krishnaprasad K. In Vitro Fractional
9: Keskar MR, Jugade RM. Spectrophotometric Determination of Cefixime Trihydrate
10: Patel NS, Tandel FB, Patel YD, Thakkar KB. Development and Validation of
11: Wang L, Wang C, Liu Q, Meng Q, Huo X, Sun P, Yang X, Sun H, Zhen Y, Peng J,
12: Begum B, Haque MA, Ahmed MS, Islam MN, Ahsan MM, Khan AH, Hasan MM,
13: Thakur SD, Starnino S, Horsman GB, Levett PN, Dillon JR. Unique combined
14: Quaye N, Cole MJ, Ison CA. Evaluation of the activity of ertapenem against
15: Grad YH, Kirkcaldy RD, Trees D, Dordel J, Harris SR, Goldstein E, Weinstock
16: Bhinge SD, Malipatil SM, Sonawane LV. Bioanalytical method development and
17: Yu RX, Yin Y, Wang GQ, Chen SC, Zheng BJ, Dai XQ, Han Y, Li Q, Zhang GY, Chen
18: Manzoori JL, Amjadi M, Soltani N, Jouyban A. Spectrofluorimetric
19: Kovari H, de Melo Oliveira MD, Hauser P, Läuchli S, Meyer J, Weber R, Zbinden
20: Gose S, Kong CJ, Lee Y, Samuel MC, Bauer HM, Dixon P, Soge OO, Lei J, Pandori

Explore Compound Types